N-(1-ethyl-1H-pyrazol-3-yl)-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(1-ETHYL-1H-PYRAZOL-3-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzene sulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-PYRAZOL-3-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Benzene Sulfonamide Moiety: The benzene sulfonamide can be synthesized by sulfonation of benzene followed by amination.
Coupling of the Pyrazole and Benzene Sulfonamide: The final step involves coupling the pyrazole ring with the benzene sulfonamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-PYRAZOL-3-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ETHYL-1H-PYRAZOL-3-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, as a sulfonamide, it may inhibit the activity of enzymes involved in the synthesis of folic acid in bacteria, leading to antibacterial effects. The pyrazole ring may also interact with various biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
N-(1-ETHYL-1H-PYRAZOL-3-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the pyrazole ring and the benzene sulfonamide moiety. This combination may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-3-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-10-9-14(15-17)16-20(18,19)13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3,(H,15,16) |
InChI Key |
YFXVJZFPPCHVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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